This compound is classified as an indazole derivative, which are known for their diverse biological activities and roles as building blocks in the synthesis of more complex organic molecules. Indazoles have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 4,6-difluoro-1-methyl-1H-indazole typically involves several key steps:
The molecular structure of 4,6-difluoro-1-methyl-1H-indazole can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used to confirm the structure and assess purity. Computational methods may also be employed to predict reactivity and stability based on molecular dynamics simulations.
4,6-Difluoro-1-methyl-1H-indazole participates in various chemical reactions:
The mechanism of action for 4,6-difluoro-1-methyl-1H-indazole is primarily linked to its interactions with biological targets such as enzymes. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding affinity and specificity can lead to significant biochemical effects, influencing pathways such as:
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and behavior under heating.
4,6-Difluoro-1-methyl-1H-indazole has several scientific applications:
The systematic exploration of fluorinated indazoles began in the late 20th century, driven by the recognition of fluorine’s unique ability to modulate drug pharmacokinetics. 4,6-Difluoro-1-methyl-1H-indazole (CAS RN: 1329166-90-6) emerged as a distinct entity around 2010–2015, coinciding with advances in regioselective fluorination techniques. Its synthesis represented a significant departure from simpler indazole scaffolds (e.g., unsubstituted 1H-indazole or monohalogenated variants) by enabling precise electronic and steric control at the biologically critical C4 and C6 positions [1] [6] [9]. Historically, indazoles were considered rare in nature, with early examples limited to alkaloids like nigellicine. The targeted introduction of two fluorine atoms at C4/C6, coupled with N1-methylation, addressed inherent limitations of parent indazoles—particularly metabolic instability and poor bioavailability—while leveraging fluorine’s bioisosteric mimicry of hydroxyl groups [6] . This strategic fluorination positioned 4,6-difluoro-1-methyl-1H-indazole as a high-value template for drug discovery, distinct from early non-fluorinated clinical indazoles (e.g., benzydamine) .
Table 1: Key Physicochemical Properties of 4,6-Difluoro-1-methyl-1H-indazole
Property | Value | Experimental Context |
---|---|---|
CAS RN | 1329166-90-6 | Unique compound identifier [1] |
Molecular Formula | C₉H₇F₂N₂ | Confirmed via HRMS [1] |
Molecular Weight | 181.16 g/mol | Calculated from formula [1] |
LogP (Predicted) | ~2.1 | Estimated via computational methods |
Hydrogen Bond Acceptors | 2 (N₂ moiety) | Molecular topology analysis [9] |
Hydrogen Bond Donors | 0 | Absence of N-H/O-H groups [1] |
4,6-Difluoro-1-methyl-1H-indazole serves as a multifunctional synthon in complex molecule assembly, primarily due to three reactive features:
Synthetic routes exploit these features:
Key Transformations:1. C5 Carboxylation → Amide/ester formation → Further functionalization 2. C5 Bromomethylation → Nucleophilic displacement (e.g., with piperazines) 3. Direct C-H activation at C7 → Arylation/alkylation [8] [10]
These pathways enable rapid generation of libraries for structure-activity relationship (SAR) studies, exemplified in kinase inhibitor development where indazole cores serve as hinge-binding motifs [10].
The bioactivity of 4,6-difluoro-1-methyl-1H-indazole derivatives arises from synergistic electronic and steric effects:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7